molecular formula C20H22N2O4S B12813015 Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate CAS No. 16707-80-5

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate

Katalognummer: B12813015
CAS-Nummer: 16707-80-5
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: FNOZNSDJVDDDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylamino group, an acetylamino group, and a benzylthio group attached to a propanoate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzoylamino Acetyl Chloride: Benzoyl chloride reacts with glycine to form benzoylamino acetic acid, which is then converted to benzoylamino acetyl chloride using thionyl chloride.

    Formation of Benzylthio Propanoate: Benzyl mercaptan reacts with methyl acrylate to form methyl 3-(benzylthio)propanoate.

    Coupling Reaction: The benzoylamino acetyl chloride is then reacted with methyl 3-(benzylthio)propanoate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylamino group can be reduced to form primary amines.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate involves its interaction with specific molecular targets. The benzoylamino and acetylamino groups can form hydrogen bonds with biological macromolecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(benzylthio)acetate
  • N-Benzoyl glycine
  • Methyl 3-(benzylthio)propanoate

Uniqueness

Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylamino and acetylamino groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

16707-80-5

Molekularformel

C20H22N2O4S

Molekulargewicht

386.5 g/mol

IUPAC-Name

methyl 2-[(2-benzamidoacetyl)amino]-3-benzylsulfanylpropanoate

InChI

InChI=1S/C20H22N2O4S/c1-26-20(25)17(14-27-13-15-8-4-2-5-9-15)22-18(23)12-21-19(24)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,24)(H,22,23)

InChI-Schlüssel

FNOZNSDJVDDDGI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.